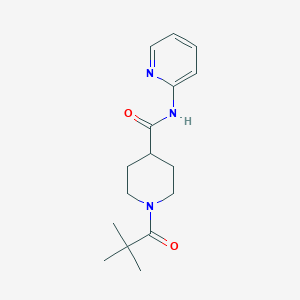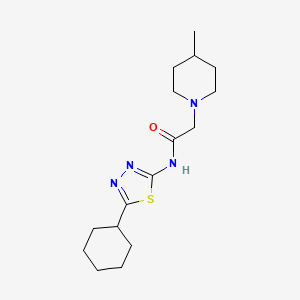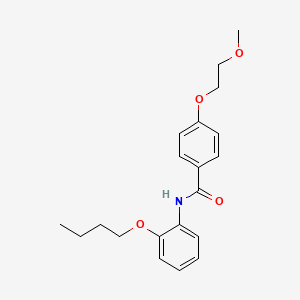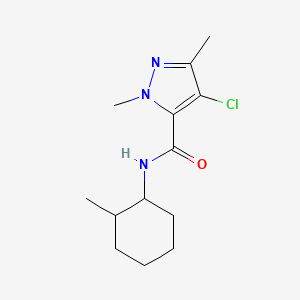
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first discovered in 1995 by John W. Huffman. It is commonly used as a research chemical in scientific studies to investigate the effects of cannabinoids on the human body. In
Mechanism of Action
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide acts as a full agonist at the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide.
Biochemical and Physiological Effects:
The use of 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide has been shown to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide has also been shown to have potential therapeutic effects, such as reducing inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide in lab experiments is its ability to activate the CB1 receptor, which is the primary target of endogenous cannabinoids. This allows researchers to investigate the effects of cannabinoids on the human body in a controlled and precise manner. However, one limitation of using 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is its potency and potential for abuse. It is important for researchers to handle 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide with caution and follow proper safety protocols.
Future Directions
There are several future directions for research on 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic effects of cannabinoids on various medical conditions, such as chronic pain, anxiety, and depression. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and reduced potential for abuse. Additionally, further research is needed to fully understand the long-term effects of 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide use on the human body.
Conclusion:
In conclusion, 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is a synthetic cannabinoid that is commonly used in scientific research to investigate the effects of cannabinoids on the human body. Its ability to activate the CB1 receptor makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. While 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide has potential therapeutic effects, it is important for researchers to handle it with caution due to its potency and potential for abuse. Future research on 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide and other synthetic cannabinoids will continue to advance our understanding of the endocannabinoid system and its potential therapeutic applications.
Scientific Research Applications
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is used in scientific research to investigate the effects of cannabinoids on the human body. It is commonly used to study the endocannabinoid system and its role in various physiological processes. 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is also used to investigate the potential therapeutic effects of cannabinoids on various medical conditions, such as chronic pain, anxiety, and depression.
properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-(2-methylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-8-6-4-5-7-10(8)15-13(18)12-11(14)9(2)16-17(12)3/h8,10H,4-7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGNBHLMGGLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(C(=NN2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-5-methyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B4768368.png)
![N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4768402.png)
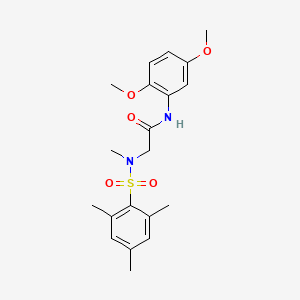

![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
